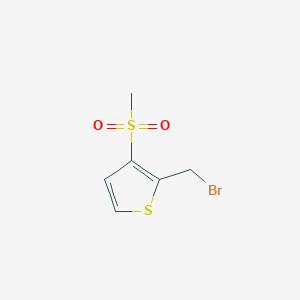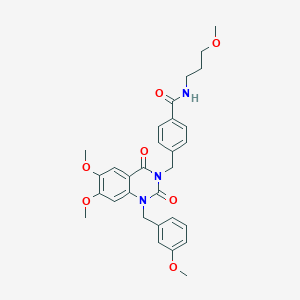![molecular formula C23H22N2O3S B2453877 2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899998-86-8](/img/structure/B2453877.png)
2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy
Compounds with thiadiazine cores have been explored for their potential in photodynamic therapy (PDT), particularly for the treatment of cancer. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020). This application demonstrates the relevance of thiadiazine derivatives in developing treatments that utilize light-sensitive compounds to induce cell death in cancerous tissues.
Anticancer Activities
Thiadiazine derivatives have been synthesized and evaluated for their anticancer properties. Some compounds based on the thiadiazine scaffold exhibit moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Notably, some synthesized Schiff bases derived from 1,3,4-thiadiazole compounds showed significant DNA protective ability and cytotoxicity on cancer cell lines, highlighting their potential for further exploration in chemotherapy (Gür et al., 2020).
Chemosensors
Thiadiazine derivatives have also been explored for their potential as chemosensors. For example, lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives, indicating their utility in fluorescence sensing applications (Shi et al., 2015). Such applications are crucial for the detection of specific chemical compounds in various environmental and biological contexts.
Catalysts in Chemical Synthesis
Thiadiazine and related compounds have been used as catalysts in chemical synthesis. Selenoxides, for instance, have been demonstrated as effective catalysts for the bromination of organic substrates, utilizing hydrogen peroxide and sodium bromide (Goodman & Detty, 2004). This showcases the versatility of thiadiazine derivatives in facilitating various chemical reactions, highlighting their importance in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-7-6-8-19(12-16)15-24-21-9-4-5-10-22(21)29(27,28)25(23(24)26)20-13-17(2)11-18(3)14-20/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBJZMJRFRYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

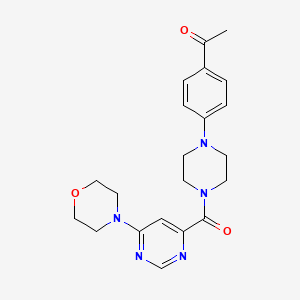
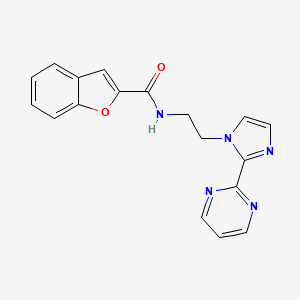
![2-Chloro-1-(7,7-dimethyl-6,8-dihydro-4H-furo[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B2453801.png)
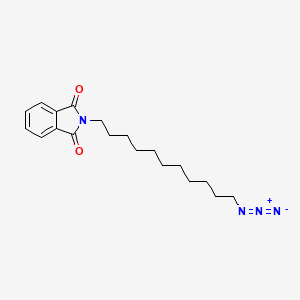

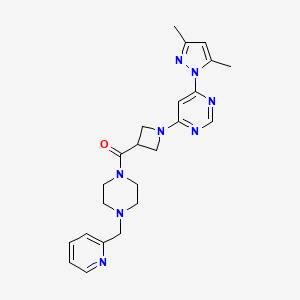



![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2453814.png)

